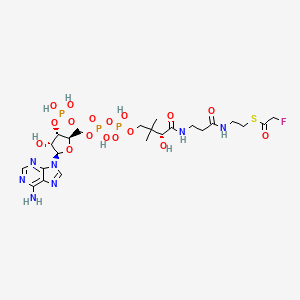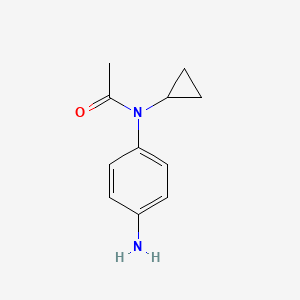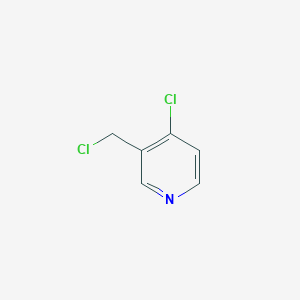
Fluoroacetyl-coa
Descripción general
Descripción
Fluoroacetyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of Co-A with the carboxylic acid group of fluoroacetic acid. It derives from a fluoroacetic acid. It is a conjugate acid of a this compound(4-).
Aplicaciones Científicas De Investigación
Enzymatic Reactions and Inhibitor Studies
Substrate Analogue in Enzymatic Reactions : Fluoroacetyl CoA acts as a substrate analogue in various enzymatic reactions. It has been used to study the citrate synthase and malate synthase reactions, revealing insights into enzyme stereospecificity and inhibition mechanisms (Keck, Haas, & János, 1980).
Fluoroacetyl-CoA Hydrolase Activity : Research has identified this compound hydrolase activity in certain plants like Dichapetalum cymosum, indicating a natural resistance mechanism to fluoroacetate toxicity (Meyer, Grobbelaar, Vleggaar, & Louw, 1992).
Molecular Recognition in Substrate Selectivity : Studies on the this compound thioesterase FlK from Streptomyces cattleya have shown its high specificity for this compound, providing insights into the molecular basis of fluorine recognition and selectivity in enzymatic processes (Weeks, Keddie, Wadoux, O'Hagan, & Chang, 2014).
Inhibitory Effects on Citrate Synthase : this compound analogs have been studied for their inhibitory effects on citrate synthase, contributing to our understanding of enzyme-substrate interactions and enzyme inhibition mechanisms (Schwartz, Drueckhammer, Usher, & Remington, 1995).
Studies on Metabolic Pathways and Toxicity
Metabolism and Metabolic Effects in Mitochondria : The metabolism of fluoroacetylcarnitine, which involves the formation of this compound, has been explored. This research provides insights into how this compound influences mitochondrial metabolism and the associated metabolic effects (Bremer & Davis, 1973).
Role in Natural Organofluorine Biosynthesis : Research on Streptomyces cattleya, a bacterium capable of producing organofluorine compounds, has revealed the role of this compound in organofluorine biosynthesis. This includes studies on genes and enzymes involved in this biosynthetic pathway (Huang et al., 2006).
Biochemical and Toxicological Studies
Understanding Fluoroacetate Toxicity : this compound plays a central role in the toxic effects of fluoroacetate, particularly in its interference with the tricarboxylic acid cycle. Research has been conducted to better understand this toxicity and potential therapeutic interventions (Goncharov, Jenkins, & Radilov, 2006).
Fluoroacetate and Brain Metabolism : Studies have investigated the impact of fluoroacetate and this compound on brain metabolism, particularly in relation to cell respiration and the synthesis of fluorocitrate (Lahiri & Quastel, 1963).
Propiedades
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluoroethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37FN7O17P3S/c1-23(2,18(35)21(36)27-4-3-13(32)26-5-6-52-14(33)7-24)9-45-51(42,43)48-50(40,41)44-8-12-17(47-49(37,38)39)16(34)22(46-12)31-11-30-15-19(25)28-10-29-20(15)31/h10-12,16-18,22,34-35H,3-9H2,1-2H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXORLDKQFQCTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CF)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37FN7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304093 | |
| Record name | Coenzyme A, S-(2-fluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485-13-2 | |
| Record name | Coenzyme A, S-(2-fluoroacetate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coenzyme A, S-(2-fluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{[(1,1-dimethylethyl)oxy]carbonyl}-4-fluoro-beta-(4-fluorophenyl)-L-phenylalanine](/img/structure/B3268484.png)









